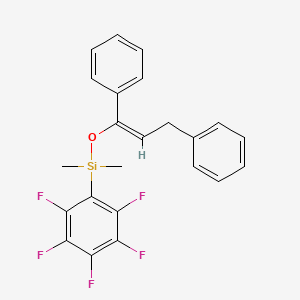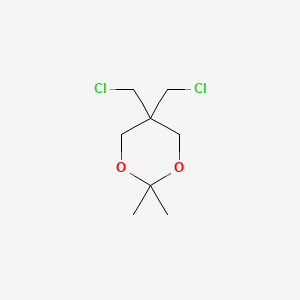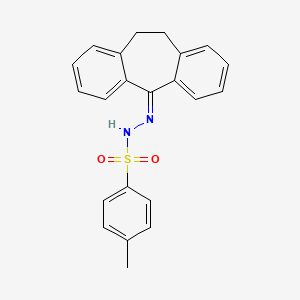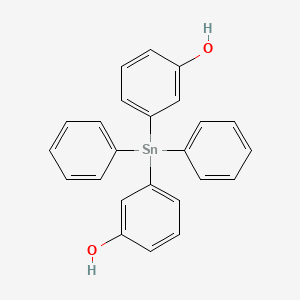![molecular formula C16H12N4O B15075976 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one CAS No. 57591-36-3](/img/structure/B15075976.png)
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole moiety, with a p-tolyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine can lead to the formation of the desired triazinoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.
化学反应分析
Types of Reactions
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as bromine and iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some similar compounds include:
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: A related compound with a thiol group instead of a p-tolyl group.
1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: Another derivative with different substituents on the triazine and indole rings.
Uniqueness
The uniqueness of 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the p-tolyl group and the fused triazine-indole system makes it a versatile compound for various applications.
属性
CAS 编号 |
57591-36-3 |
|---|---|
分子式 |
C16H12N4O |
分子量 |
276.29 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5H-[1,2,4]triazino[5,6-b]indol-3-one |
InChI |
InChI=1S/C16H12N4O/c1-10-6-8-11(9-7-10)20-16(21)18-15-14(19-20)12-4-2-3-5-13(12)17-15/h2-9H,1H3,(H,17,18,21) |
InChI 键 |
GCVRBTWKXGTPLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C3C(=N2)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


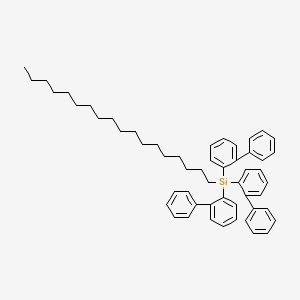
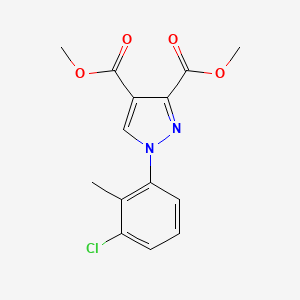
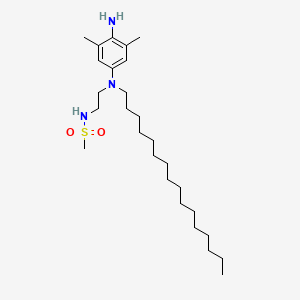
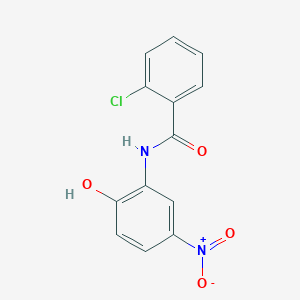
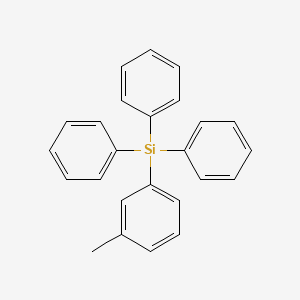
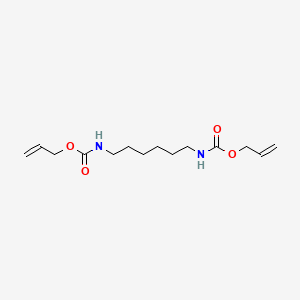
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
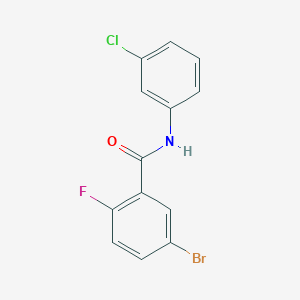
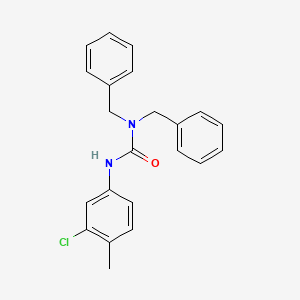
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
